Potassium perfluoropentanoate

概要

説明

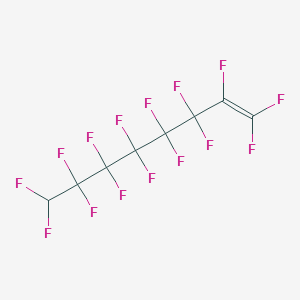

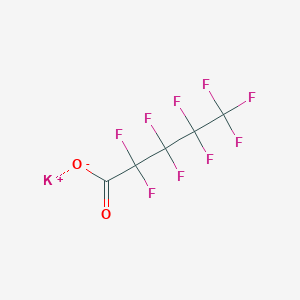

Potassium perfluoropentanoate is a chemical compound with the molecular formula C5F9KO2 and a molecular weight of 302.1362288 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Potassium perfluoropentanoate is represented by the formula C5F9KO2 . Further details about its molecular structure were not found in the search results.Physical And Chemical Properties Analysis

Potassium perfluoropentanoate has a molecular weight of 302.1362288 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

1. Agriculture and Plant Physiology

Potassium, an essential nutrient in agriculture, plays a crucial role in plant physiology and crop nutrition. Research has emphasized the need for more studies on potassium in soil and plant stress situations, highlighting its role in mitigating diseases, pests, and environmental stresses like frost, heat, drought, and salinity. The importance of potassium in retranslocation of photoassimilates for crop quality is well-understood, but further research is needed to establish its role from the molecular level to field management (Römheld & Kirkby, 2010).

2. Chemical Synthesis and Molecular Biology

Potassium perfluoropentanoate is valuable in chemical synthesis, notably in nucleophilic fluorination of α-diazocarbonyl compounds. This process, enabled by copper-catalyzed H-F insertion, provides an approach to complex α-fluorocarbonyl derivatives and is adaptable to radiofluorination, thus contributing to the development of (18)F-labeled biomolecules (Gray et al., 2016).

3. Ionic Liquids and Electrochemistry

The compound plays a role in the development of room-temperature ionic liquids (RTILs), particularly in the formation of low-viscosity ionic liquids with high thermal, chemical, and electrochemical robustness. These RTILs, exhibiting high conductivities and wide electrochemical windows, are promising for electrochemical devices like dye-sensitized solar cells (Landmann et al., 2018).

4. Environmental and Health Considerations

While studies on potassium perfluoropentanoate's environmental and health impacts are limited within the parameters set, its close chemical relatives, such as potassium perfluorobutanesulfonate, have been the subject of toxicological evaluations. These studies provide insights into the potential environmental and health implications of related perfluoroalkyl substances (Lieder et al., 2009).

Safety and Hazards

将来の方向性

Emerging research indicates that human milk is a significant source of exposure to PFAS, including Potassium perfluoropentanoate, in breastfed infants. As many legacy PFAS are no longer produced, there are a growing number of alternative PFAS which have been introduced as replacements . This suggests a need for continued research and monitoring of these substances.

作用機序

Target of Action

Potassium perfluoropentanoate, also known as nonafluoropentanoic acid, is a monocarboxylic acid that can be utilized as a surfactant It’s known that perfluorinated compounds (pfcs), such as potassium perfluoropentanoate, are often found in the environment and can accumulate in organisms, affecting various biological processes .

Mode of Action

It’s known that pfcs, including potassium perfluoropentanoate, have unique properties due to the strength of the carbon-fluorine bond, which makes them resistant to degradation . This resistance to degradation allows them to persist in the environment and bioaccumulate in organisms, potentially leading to various health and environmental impacts .

Biochemical Pathways

It’s known that pfcs can affect various biological processes due to their persistence and bioaccumulation . For example, they can interfere with protein function and disrupt endocrine signaling, among other effects .

Pharmacokinetics

It’s known that pfcs can be absorbed and distributed throughout the body, and they are resistant to metabolic degradation due to the strength of the carbon-fluorine bond . This resistance to degradation allows them to persist in the body and the environment .

Result of Action

It’s known that pfcs can have various biological effects due to their persistence and bioaccumulation . For example, they can interfere with protein function, disrupt endocrine signaling, and potentially lead to various health effects .

Action Environment

The action of Potassium perfluoropentanoate can be influenced by various environmental factors. For example, the persistence and bioaccumulation of PFCs can be influenced by factors such as temperature, pH, and the presence of other chemicals . Additionally, the transformation of PFCs can be influenced by biogeochemical conditions, such as those at surface-water/groundwater boundaries .

特性

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O2.K/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMMBPOWNVGELL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F9KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896625 | |

| Record name | Potassium perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium perfluoropentanoate | |

CAS RN |

336-23-2 | |

| Record name | Potassium perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile](/img/structure/B3126607.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)

![4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B3126621.png)

![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3126652.png)